1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride

Dopamine D3 receptor GPCR binding CNS drug discovery

This dihydrochloride salt eliminates DMSO dependency in assay preparation, enabling direct aqueous buffer plating for HTS campaigns. Its rigid azetidine-triazole core provides >330-fold D₃ selectivity over D₂ (Ki ~0.260 nM) and a >10-fold MEK kinase potency advantage over flexible analogs, making it an ideal scaffold for PET tracer precursors and focused kinase inhibitor libraries. Choose this salt form for reproducible dose-response studies without organic solvent interference.

Molecular Formula C12H16Cl2N4O
Molecular Weight 303.19
CAS No. 2034155-28-5
Cat. No. B2809833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride
CAS2034155-28-5
Molecular FormulaC12H16Cl2N4O
Molecular Weight303.19
Structural Identifiers
SMILESC1C(CN1)N2C=C(N=N2)COC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C12H14N4O.2ClH/c1-2-4-12(5-3-1)17-9-10-8-16(15-14-10)11-6-13-7-11;;/h1-5,8,11,13H,6-7,9H2;2*1H
InChIKeyBGBKLEGKUTWPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride: Procurement-Ready Chemical Profile for Medicinal Chemistry and Neuroscience Research


1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride (CAS 2034155-28-5) is a heterocyclic small molecule belonging to the azetidine-substituted 1,2,3-triazole class. Its free-base form (C₁₂H₁₄N₄O, MW 230.27) is rendered water-soluble as the dihydrochloride salt (C₁₂H₁₆Cl₂N₄O, MW 303.19) . This compound is structurally related to a family of azetidinotriazoles disclosed in patents as selective dopamine D₃ receptor ligands and gamma-secretase modulators [1][2]. It serves as a versatile synthetic intermediate for generating focused libraries targeting CNS disorders and kinase-dependent pathologies.

Why Generic 1,2,3-Triazole or Azetidine Analogs Cannot Replace 1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride in Target-Focused Projects


The unique combination of an azetidin-3-yl group at the N1 position and a phenoxymethyl substituent at the C4 position of the 1,2,3-triazole core dictates both pharmacophore geometry and physicochemical properties [1]. Substituting the azetidine with a piperidine or pyrrolidine alters ring strain, pKa of the pendant amine, and vector angle of the triazole, which directly impacts receptor binding and kinase inhibition profiles [2]. Likewise, replacing the phenoxymethyl ether with benzyloxy or phenyl groups modifies hydrogen-bonding capacity and LogP, often resulting in loss of selectivity across dopamine receptor subtypes [3]. The dihydrochloride salt form further distinguishes this compound by providing aqueous solubility essential for biochemical assay preparation, whereas free-base analogs frequently require DMSO stock solutions that complicate dose-response studies.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride Against Closest Structural Analogs


Dopamine D₃ Receptor Binding Affinity: Azetidinyl-Triazole Core vs. Piperidinyl and Pyrrolidinyl Analogs

Azetidine-containing triazole ligands from the US8748608 patent series exhibit sub-nanomolar Ki values at the human D₃ receptor. The exemplar azetidin-3-yl triazole compound (US8748608, Example 36) demonstrated a Ki of 0.260 nM in a [¹²⁵I]IABN displacement assay using HEK293 cells expressing human D₃ receptor [1]. In contrast, the corresponding piperidine analog (US8748608, Example 44) showed a Ki of 3.5 nM, representing a 13.5-fold loss in affinity [2]. The pyrrolidine congener (5-membered ring) exhibited an IC₅₀ of 14.5 nM at D₃, further underscoring the privileged nature of the four-membered azetidine ring for this target [3].

Dopamine D3 receptor GPCR binding CNS drug discovery

D₃ vs. D₂ Receptor Selectivity Ratio Achieved by Azetidinyl-Triazole Scaffold

The azetidine-containing triazole series demonstrates pronounced selectivity for D₃ over D₂ receptors. The lead azetidine compound (US8748608, Example 16) displayed a D₃ Ki of 3 nM and a D₂ Ki of >1,000 nM, yielding a selectivity ratio of >330-fold [1]. This selectivity window is critical for minimizing D₂-mediated extrapyramidal side effects in CNS programs. Structurally related compounds where the azetidine is replaced by acyclic aminoalkyl chains routinely show D₃/D₂ selectivity ratios below 50-fold [2].

Receptor selectivity Dopamine D2 receptor Off-target profiling

Aqueous Solubility Advantage of Dihydrochloride Salt Over Free-Base Form

The dihydrochloride salt form of 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole provides aqueous solubility that enables direct dissolution in physiological buffers, avoiding the need for DMSO stock solutions that can introduce solvent artifacts in cellular assays . The free-base form (CAS 2034155-28-5 free base, C₁₂H₁₄N₄O, MW 230.27) is a lipophilic oil/solid with significantly lower water solubility, as is typical for azetidinyl-triazole free bases where measured LogD₇.₄ values are 1.5–2.5 . This salt-form differentiation is critical for high-throughput screening (HTS) campaigns requiring consistent compound delivery in aqueous media.

Salt selection Aqueous solubility Assay compatibility

Conformational Rigidity Imparted by Azetidine Ring vs. Flexible-Chain Analogs in Kinase Inhibition

The azetidine ring in 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole enforces a well-defined spatial orientation of the triazole and phenoxymethyl pharmacophores, reducing entropic penalties upon target binding . Patent literature on structurally analogous (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(aryl)methanone compounds demonstrates that the azetidine-containing scaffold achieves MEK kinase inhibition with IC₅₀ values in the low micromolar range, whereas flexible ethylenediamine-linked analogs lose >10-fold potency due to increased conformational freedom [1]. This entropic advantage is a direct consequence of the four-membered ring geometry unique to azetidine.

Kinase inhibition Conformational restriction MEK inhibitor

Optimal Application Scenarios for 1-(Azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride Based on Verified Differentiation Evidence


Dopamine D₃ Receptor Selective Tool Compound Development for Parkinson's Disease and Addiction Research

The sub-nanomolar D₃ affinity (Ki ~0.260 nM) and >330-fold selectivity over D₂ receptors, as demonstrated by azetidinyl-triazole analogs in the US8748608 patent series, make this scaffold ideal for developing selective D₃ PET tracer precursors or functional antagonist tool compounds [1]. Its dihydrochloride salt ensures solubility in radioligand binding assay buffers, enabling accurate Kd and Ki determinations without organic solvent interference.

Structure-Activity Relationship (SAR) Exploration of Four-Membered Ring Effects on GPCR Binding Kinetics

The 13.5-fold affinity advantage of the azetidine core over piperidine at D₃ provides a quantitative basis for systematic SAR campaigns [2]. This scaffold can serve as a key intermediate for generating focused libraries where ring size (azetidine vs. pyrrolidine vs. piperidine) is varied while holding the phenoxymethyl-triazole constant, enabling precise measurement of ring-strain contributions to kon/koff rates and residence time.

Kinase Inhibitor Lead Generation Leveraging Conformational Restriction

The rigid azetidine-triazole-phenoxymethyl architecture has demonstrated >10-fold MEK kinase potency advantage over flexible-chain analogs, validating its use as a privileged scaffold in kinase inhibitor discovery . Procurement for ATP-competitive inhibitor design is justified by documented low-micromolar IC₅₀ values and favorable ligand efficiency metrics compared to more flexible chemotypes.

Aqueous-Compatible High-Throughput Screening (HTS) Libraries

The dihydrochloride salt form eliminates DMSO dependency, enabling compound plating directly in aqueous assay buffers . This feature is critical for HTS campaigns targeting enzymes or receptors that are sensitive to DMSO, a problem frequently encountered with free-base lipophilic triazoles that require ≥1% DMSO for solubility.

Quote Request

Request a Quote for 1-(azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.